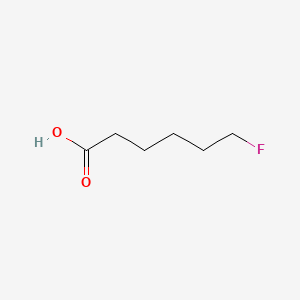

![molecular formula C7H6N4O2 B1605538 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-92-8](/img/structure/B1605538.png)

2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

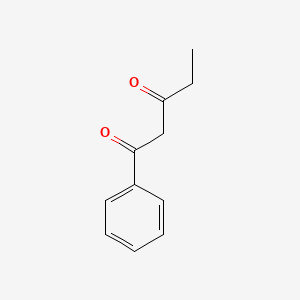

The compound “2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its structural simplicity and the many different applications reported over the years . The TP ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP derivatives has been explored in various studies . The TP heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis

The structure of the TP heterocycle is relatively simple . It is isoelectronic with the purine ring, which has led to investigations of TP derivatives as possible isosteric replacements for purines . The TP heterocycle has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions . Its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases . The TP heterocycle has also been used in the synthesis of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis

The physical and chemical properties of TP derivatives can vary depending on the specific compound. For example, the molecular weight of a related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol, is 150.1380 .Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis of Triazolo and Pyrazolo Derivatives : A study by Ibrahim et al. (2011) described the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions. These compounds show properties similar to aromatic compounds and are of interest in organic synthesis (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

C–H Functionalisation in Nitroazolo[5,1-c]triazine Series : Gorbunov et al. (2018) explored the reaction of 6-nitroazolo[5,1-c]triazines with various compounds, developing methods for nitro group reduction and oxidative aromatisation, which is significant in chemical synthesis (Gorbunov et al., 2018).

Stability and Reactivity of Triazolo[1,5-a]pyridine Ring : Okamoto et al. (1966) investigated the stability and reactivity of the s-Triazolo[1, 5-α]pyridine ring, revealing its stability under certain conditions and its potential in forming various derivatives (Okamoto, Hirobe, & Yabe, 1966).

Supramolecular Synthons in Crystal Engineering : Chai et al. (2019) synthesized new triazolo[1,5-a]pyridine derivatives and studied their crystal structures, highlighting the role of substituents in influencing crystal properties. This research is valuable for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

Redox Conversions as Antiviral Drugs : A study by Ivoilova et al. (2021) focused on the electrochemical transformations of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, suggesting its potential as an antiviral drug (Ivoilova et al., 2021).

Medicinal Chemistry and Pharmacology

Antibacterial Agents : Sadana et al. (2003) synthesized triazolo[4,3-a] pyridines and quinolines, investigating their antibacterial activity. They found certain compounds exhibiting substantial antibacterial properties, indicating their potential use in medicinal chemistry (Sadana, Mirza, Aneja, & Prakash, 2003).

Anti-Cancer Activity : Aksenov et al. (2020) discovered a reaction of nitroalkanes with hydrazinylquinolines and pyridines, leading to triazoles with promising anticancer activity. This highlights the potential of these compounds in cancer therapy (Aksenov et al., 2020).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is known that 1,2,4-triazolo[1,5-a]pyridines can inhibit certain enzymes, which could lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Result of Action

Similar compounds have been found to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has shown potential as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), c-Raf, and AKT, which are key components of the ERK signaling pathway . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cell cycle progression and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to the active sites of enzymes such as JAK1, JAK2, and PHD-1, leading to their inhibition . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can modulate gene expression by acting as an inverse agonist for RORγt, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to environmental factors such as light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the compound’s distribution by binding to it and modulating its free concentration in the bloodstream . These interactions affect the localization and accumulation of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, including the nucleus and cytoplasm . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For instance, the presence of nuclear localization signals (NLS) can facilitate the transport of this compound into the nucleus, where it can interact with nuclear receptors and influence gene expression . Similarly, modifications such as phosphorylation can affect the compound’s localization and activity within the cell.

properties

IUPAC Name |

2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-8-7-3-2-6(11(12)13)4-10(7)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAKRQWQSUIFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345006 | |

| Record name | 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7169-92-8 | |

| Record name | 2-Methyl-6-nitro[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

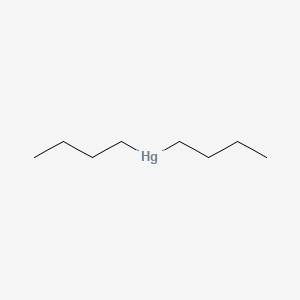

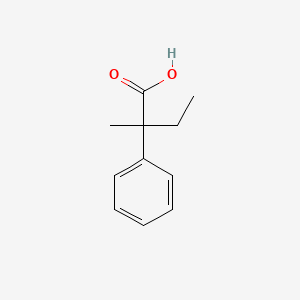

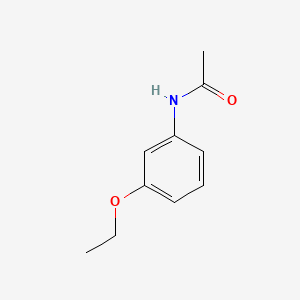

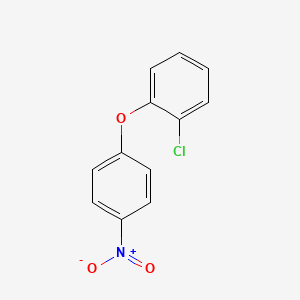

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.